Methyl 2-[(propan-2-yl)amino]heptanoate
Description
Methyl 2-[(propan-2-yl)amino]heptanoate is a branched-chain amino ester with a seven-carbon aliphatic backbone (heptanoate) esterified to a methyl group. Its structure features an isopropylamine substituent at the second carbon of the heptanoate chain. The molecular formula is C₁₁H₂₁NO₂, and its IUPAC name reflects the esterification of heptanoic acid at the methyl position and the substitution of an isopropylamino group at the α-carbon.
Properties
CAS No. |
919789-50-7 |
|---|---|
Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
methyl 2-(propan-2-ylamino)heptanoate |
InChI |
InChI=1S/C11H23NO2/c1-5-6-7-8-10(11(13)14-4)12-9(2)3/h9-10,12H,5-8H2,1-4H3 |
InChI Key |
WKRFEJVUVOOPHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)OC)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(propan-2-yl)amino]heptanoate typically involves the esterification of heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting methyl heptanoate is then reacted with isopropylamine under controlled conditions to introduce the isopropylamino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts has also been explored to enhance the selectivity and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(propan-2-yl)amino]heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Heptanoic acid or corresponding ketones.
Reduction: Methyl 2-[(propan-2-yl)amino]heptanol.
Substitution: Various substituted derivatives depending on the halogenating agent used.
Scientific Research Applications
Methyl 2-[(propan-2-yl)amino]heptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of Methyl 2-[(propan-2-yl)amino]heptanoate involves its interaction with molecular targets such as enzymes and receptors. The isopropylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-[(propan-2-yl)amino]heptanoate with analogous compounds, focusing on structural variations, synthesis routes, and regulatory/physical properties.
Structural Analogues: Substituent and Backbone Variations
Key Observations :
- Backbone Length: The heptanoate chain in the target compound provides greater hydrophobicity compared to shorter-chain analogues like ethyl 2-methyl-2-(methylamino)propanoate .
- Heterocyclic Modifications : Compounds with pyridine or pyrimidine moieties (e.g., ) exhibit distinct electronic properties and binding affinities compared to purely aliphatic structures.
Biological Activity
Methyl 2-[(propan-2-yl)amino]heptanoate is an organic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 213.34 g/mol. The compound consists of a heptanoate backbone, a methyl ester group, and an isopropylamino substituent, which contribute to its diverse chemical properties and biological activities .
The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. The isopropylamino group allows the compound to form hydrogen bonds and electrostatic interactions with active sites on enzymes, potentially modulating their activity. Additionally, the hydrolysis of the ester group can release active metabolites that further influence biological pathways .
Key Mechanisms:
- Enzyme Interaction : The compound can interact with enzyme active sites, affecting their catalytic efficiency.
- Metabolite Release : Hydrolysis leads to the generation of biologically active metabolites that may participate in cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
- Enzyme Modulation : It has been shown to modulate the activity of specific enzymes involved in metabolic pathways.
- Pharmaceutical Applications : The compound is being explored as a pharmaceutical intermediate due to its structural characteristics that may enhance drug efficacy .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Aminomethyl propanol | Alkanolamine structure | Different functional groups lead to varied interactions |
| Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate | Aromatic substituent | Similar enzyme interactions but different efficacy profile |
This compound's unique combination of a heptanoate backbone and isopropylamino group distinguishes it from these compounds, potentially leading to unique biological effects .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Laboratory experiments demonstrated that the compound can significantly influence enzyme kinetics, suggesting potential applications in drug development .
- Pharmacological Research : Ongoing research aims to evaluate its efficacy as a pharmaceutical intermediate, focusing on its safety profile and therapeutic potential in treating various conditions .
- Toxicological Assessments : Initial assessments indicate low toxicity levels, making it a candidate for further pharmacological exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
